Abnormal Cannabidivarin is a unique cannabinoid derived from the Cannabis sativa plant, recognized for its non-psychoactive properties. It is structurally related to Cannabidiol, differing primarily in its side chain, where it has two fewer methyl groups than its homolog. Abnormal Cannabidivarin has garnered attention due to its potential therapeutic applications, particularly in modulating physiological processes related to inflammation, seizures, and neurological disorders. This compound is classified as a small molecule and falls under the category of investigational drugs, with ongoing research exploring its pharmacological effects and mechanisms of action .
The synthesis of Abnormal Cannabidivarin can be achieved through several methods, primarily focusing on the extraction from Cannabis sativa or through synthetic organic chemistry. The extraction process involves isolating the compound from cannabis plant material using solvents like ethanol or supercritical carbon dioxide. Synthetic methods may involve the modification of precursor cannabinoids such as Cannabidiol or Cannabidivarin through chemical reactions that adjust their molecular structure.
The chemical formula for Abnormal Cannabidivarin is , with a molecular weight averaging 286.415 g/mol. Its synthesis requires careful control of reaction conditions to ensure the desired structural modifications while minimizing by-products .
Abnormal Cannabidivarin features a unique molecular structure characterized by a cyclohexene ring and a propyl side chain. The specific arrangement of atoms contributes to its distinct biochemical properties and interactions with biological targets.
Abnormal Cannabidivarin undergoes various chemical reactions typical of cannabinoids, including oxidation and reduction processes. These reactions can modify its functional groups, affecting its solubility and interaction with biological receptors.
The compound's reactivity can be influenced by environmental factors such as pH and temperature, which are essential considerations during both synthesis and application in therapeutic contexts .
Abnormal Cannabidivarin operates primarily through its interaction with cellular retinol-binding proteins, specifically inhibiting cellular retinol-binding protein 1. This inhibition modulates the metabolism of vitamin A, which plays a crucial role in various physiological processes including immune response and inflammation control .
Research indicates that Abnormal Cannabidivarin can influence neurotransmitter systems by decreasing excitatory neurotransmitter release, thus potentially alleviating conditions like seizures and neuroinflammation .
Abnormal Cannabidivarin is being investigated for various scientific uses, particularly in the fields of neurology and immunology. Its potential applications include:
Abnormal Cannabidivarin (Abn-CBDV) is a synthetic regioisomer of the phytocannabinoid Cannabidivarin (CBDV). Unlike canonical cannabinoids derived directly from Cannabis sativa, Abn-CBDV is engineered through chemical rearrangement, resulting in distinct pharmacological properties. Within cannabinoid classification, it belongs to the non-classical cannabinoid group due to its structural deviation from natural tetrahydrocannabinol (THC)-like scaffolds [5] [8].
Cannabinoids are categorized into:
Abn-CBDV specifically interacts with non-CB1/non-CB2 receptors, distinguishing it from CBDV, which primarily modulates transient receptor potential (TRP) channels and endocannabinoid-metabolizing enzymes [5] [9].
Table 1: Classification of Key Cannabinoids
| Type | Examples | Primary Targets |
|---|---|---|
| Phytocannabinoids | CBDV, Δ⁹-THC | TRPV1, CB1/CB2 (weakly) |
| Endocannabinoids | Anandamide | CB1, CB2, TRPV1 |
| Synthetic Cannabinoids | Abn-CBDV | GPR18, GPR55 |
Abn-CBDV emerged from investigations into cannabinoid stereochemistry in the late 20th century. Initial work by Adams et al. (1977) identified "abnormal" cannabinoids during synthetic experiments with cannabidiol analogs [8]. The compound was first synthesized via:
Modern synthesis employs chromatographic separation to isolate Abn-CBDV from side products, yielding >95% purity. Challenges include preventing isomerization to CBDV under heat/pH extremes [8] [9].
Abn-CBDV’s uniqueness arises from its resorcinol ring linkage and monoterpene orientation. Key deviations include:
Table 2: Structural Comparison of CBDV vs. Abn-CBDV
| Feature | CBDV | Abn-CBDV |
|---|---|---|
| Resorcinol Linkage | Para (C-1) | Meta (C-3) |
| Terpene Orientation | Fixed | Rotatable |
| Molecular Formula | C₁₉H₂₆O₂ | C₂₁H₃₀O₂ |
| Natural Occurrence | Cannabis sativa | Synthetic only |
This structural shift reduces CB1/CB2 affinity but enhances binding to atypical cannabinoid receptors like GPR18 [8].
Abn-CBDV’s neuropharmacological value lies in its receptor selectivity and functional outcomes:
Notably, it lacks psychoactivity since CB1 activation requires <30% receptor occupancy, while Abn-CBDV’s CB1 affinity is >10,000 nM [5] [8].
Table 3: Neuropharmacological Targets of Abn-CBDV
| Target | Affinity/EC₅₀ | Functional Effect |
|---|---|---|
| GPR18 | 80 nM | Microglial migration ↓, Neuroprotection ↑ |
| TRPV1 | 3.2 µM | Calcium influx ↓, Analgesia ↑ |
| CB1 | >10,000 nM | No psychoactivity |
| GPR55 | 1.5 µM | Antagonism, Tumor proliferation ↓ |
Critical unresolved questions include:
Research imperatives involve:
Addressing these gaps could position Abn-CBDV as a scaffold for next-generation neurotherapeutics.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1